molecular formula C27H23ClN2O2S B11672372 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide

2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide

Cat. No.: B11672372
M. Wt: 475.0 g/mol
InChI Key: CETJQGQUNCLJHZ-UHFFFAOYSA-N
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Description

2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a chlorobenzamido group, an ethylphenyl group, and a phenylthiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene core. The following is a general outline of the synthetic route:

    Formation of the Thiophene Core: The thiophene core can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Chlorobenzamido Group: The chlorobenzamido group can be attached through an amide coupling reaction using 2-chlorobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Incorporation of the Ethylphenyl Group: The ethylphenyl group can be incorporated through a Suzuki coupling reaction using an appropriate boronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or thiols.

Scientific Research Applications

2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features, such as the chlorobenzamido and ethylphenyl groups, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.

    2-(2-FLUOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE: Similar structure but with a fluorine atom instead of chlorine.

    2-(2-METHYLBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorobenzamido group, in particular, may enhance its reactivity and binding interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H23ClN2O2S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide

InChI

InChI=1S/C27H23ClN2O2S/c1-3-18-11-7-10-16-22(18)29-26(32)23-17(2)24(19-12-5-4-6-13-19)33-27(23)30-25(31)20-14-8-9-15-21(20)28/h4-16H,3H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

CETJQGQUNCLJHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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